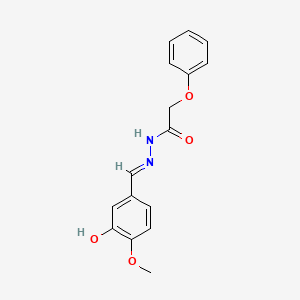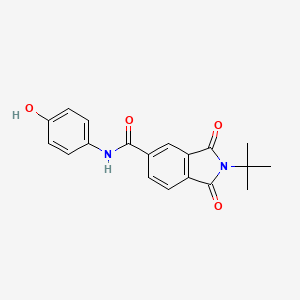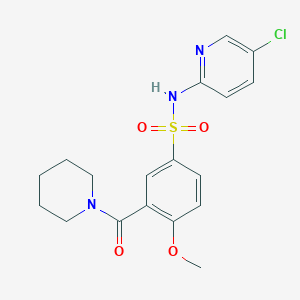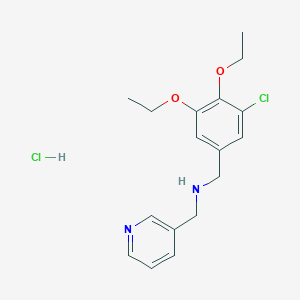
3,4-dihydroisoquinolin-2(1H)-yl(2,5-dimethoxyphenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3,4-dihydroisoquinolin-2(1H)-yl(2,5-dimethoxyphenyl)acetic acid" is a derivative of tetrahydroisoquinoline, a heterocyclic organic compound. Research into this compound spans various domains, including its synthesis, molecular structure analysis, and exploration of its chemical and physical properties.
Synthesis Analysis
The synthesis of related tetrahydroisoquinoline derivatives often involves multicomponent reactions or modified Strecker reactions, which can provide a diverse range of functionalized compounds. For instance, a modified Strecker synthesis led to the creationof a new compound with a 3,4-dihydroisoquinolin-2(1H)-yl motif, demonstrating the versatility of this approach in generating structurally complex molecules (Otero et al., 2017). Additionally, multicomponent syntheses have been employed to create octahydroquinoline derivatives, showcasing the adaptability of this synthetic strategy (Gu & Georg, 2013).
Molecular Structure Analysis
The molecular structure of compounds within this class has been elucidated through techniques such as X-ray diffraction. For example, the crystal structure of a closely related compound was determined, providing insights into its molecular conformation and interactions (Otero et al., 2017).
Chemical Reactions and Properties
Tetrahydroisoquinoline derivatives undergo a variety of chemical reactions, reflecting their rich chemical properties. For instance, reactions with aryl/heteroaryl aldehydes in acidic media can lead to the formation of pyrazolo[3,4-c]isoquinoline derivatives, highlighting the compounds' reactivity and potential for chemical diversification (Bogza et al., 2005).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for their practical application and handling. The crystalline structure, in particular, can be influenced by the nature of substituents and intermolecular interactions, as demonstrated in related studies (Otero et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are essential for understanding the compound's behavior in various conditions and potential for further modifications. For example, the electrophilic nature of the isoquinoline ring facilitates reactions such as Pictet-Spengler condensations, which are pivotal in the synthesis of complex heterocyclic structures (Bogza et al., 2005).
科学的研究の応用
Redox Annulations and Dual C–H Functionalization
Redox-neutral annulations involving amines such as 1,2,3,4-tetrahydroisoquinoline with various aldehydes and analogous compounds have been demonstrated, highlighting the role of acetic acid as a promoter in these transformations. These reactions are notable for involving dual C–H bond functionalization, presenting a significant advancement in the field of organic synthesis and chemical transformations (Zhengbo Zhu & D. Seidel, 2017) (Anirudra Paul, Alafate Adili, & D. Seidel, 2019).
Anticonvulsant Activity and Molecular Docking Studies
Research into derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide has expanded the pool of biologically active substances with anticonvulsive properties. A novel synthesis approach for key intermediates, such as 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid, has been developed, with subsequent molecular docking studies suggesting promising experimental avenues for anticonvulsant activity research (Wassim El Kayal et al., 2019).
Synthesis and Biological Activities
The chiral acetylenic sulfoxide has been used in the enantioselective synthesis of tetrahydroisoquinoline and tetrahydro-β-carboline alkaloids. This approach has enabled the total synthesis of optically pure compounds, illustrating the potential for creating bioactive molecules within this chemical framework (A. Lee et al., 1994).
Isoquinoline Alkaloids in Anesthesia and Toxicity Studies
A study on the synthesis of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines has shed light on their potential as local anesthetics, comparing their efficacy to lidocaine and exploring their acute toxicity. The research has emphasized the need for further investigation into these compounds as prospective drug candidates (A. Azamatov et al., 2023).
特性
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(2,5-dimethoxyphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-23-15-7-8-17(24-2)16(11-15)18(19(21)22)20-10-9-13-5-3-4-6-14(13)12-20/h3-8,11,18H,9-10,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTZXYRAXDUULG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(C(=O)O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-4-methylbenzamide](/img/structure/B5577354.png)
![N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5577362.png)

![1-(cyclobutylcarbonyl)-4-[(2-phenyl-1H-imidazol-1-yl)acetyl]-1,4-diazepane](/img/structure/B5577372.png)
![N,N-dimethyl-1-[4-methyl-5-(1-{[2-(methylthio)pyridin-3-yl]carbonyl}piperidin-3-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B5577375.png)

![N-ethyl-6-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-methyl-4-pyrimidinamine](/img/structure/B5577383.png)
![3,5-difluoro-N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]pyridine-2-carboxamide](/img/structure/B5577397.png)


![2-methyl-4-(4-{[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]methyl}phenyl)but-3-yn-2-ol](/img/structure/B5577419.png)

![5-bromo-N-[2-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5577443.png)
![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5577460.png)